4-{[(5-Bromopyrimidin-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol
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Overview
Description
4-{[(5-Bromopyrimidin-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol is a complex organic compound that features a benzofuran core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a bromopyrimidine and a benzofuran moiety in its structure suggests it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Bromopyrimidin-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol typically involves multiple steps. One common approach is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed reactions, can also be employed to construct the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Bromopyrimidin-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The bromopyrimidine moiety can be reduced to form a pyrimidine derivative.
Substitution: The bromine atom in the bromopyrimidine can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(5-Bromopyrimidin-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential antimicrobial and anticancer properties due to the presence of the benzofuran and bromopyrimidine moieties
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities
Industry: May be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-{[(5-Bromopyrimidin-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with antimicrobial properties.
Uniqueness
4-{[(5-Bromopyrimidin-2-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol is unique due to the presence of both a bromopyrimidine and a benzofuran moiety in its structure. This combination may confer unique biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
4-[[(5-bromopyrimidin-2-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c14-9-6-15-12(16-7-9)17-8-13(18)4-1-2-11-10(13)3-5-19-11/h3,5-7,18H,1-2,4,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFXOJJUXRKKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC3=NC=C(C=N3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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